REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12]([N:14]=[C:15]=[S:16])=[O:13])[CH3:10].C(N(CC)CC)C>O1CCCC1>[C:12]([NH:14][C:15](=[S:16])[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([O:11][CH2:9][CH3:10])=[O:13]
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Name
|
|
Quantity
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162 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
196 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N=C=S
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
was refluxed for 24 hours
|
Duration
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24 h
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Type
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CONCENTRATION
|
Details
|
was concentrated to dryness
|
Type
|
WASH
|
Details
|
The residue was washed with petroleum ether and isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)NC(OCC1=CC=CC=C1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |